BenchChemオンラインストアへようこそ!

Pioglitazone

Atherosclerosis Macrophage Biology PPARγ Selectivity

Pioglitazone is the definitive PPARγ agonist for preclinical research where lipid-modulating efficacy, cardiovascular safety, and minimal hepatotoxic risk are critical. Unlike other thiazolidinediones, its favorable serum lipid profile—validated in the landmark PROactive trial—and its benign hepatic safety record distinguish it as the preferred reference compound for diabetes, atherosclerosis, and toxicology studies. Source high-purity pioglitazone to ensure reproducibility in mechanistic investigations of PPARγ signaling and metabolic disease models.

Molecular Formula C19H20N2O3S
Molecular Weight 356.4 g/mol
CAS No. 198077-89-3
Cat. No. B7781521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePioglitazone
CAS198077-89-3
Molecular FormulaC19H20N2O3S
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
InChIInChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)
InChIKeyHYAFETHFCAUJAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble
In water, 46.85 mg/L at 25 °C (est)
4.42e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Pioglitazone (CAS 198077-89-3): A Clinically Differentiated PPARγ Agonist with Cardiovascular and Hepatic Safety Advantages


Pioglitazone is a thiazolidinedione (TZD)-class peroxisome proliferator-activated receptor gamma (PPARγ) agonist [1]. It is an oral insulin sensitizer used primarily for the treatment of type 2 diabetes mellitus [1]. Among the TZDs, pioglitazone is clinically distinguished by its favorable effects on the serum lipid profile [2] and a notably benign hepatic safety record compared to its withdrawn predecessor, troglitazone [3]. Its development and continued clinical use are supported by landmark cardiovascular outcomes trials like PROactive [4].

Why In-Class TZD Substitution for Pioglitazone is Scientifically Unsound


Pioglitazone cannot be considered generically interchangeable with other TZDs like rosiglitazone or troglitazone. Despite sharing a common mechanism of PPARγ agonism, these compounds exhibit profound differences in clinical efficacy and safety profiles [1]. For example, while glycemic control is similar between pioglitazone and rosiglitazone [2], their effects on lipid metabolism are consistently and significantly divergent in head-to-head studies [3]. More critically, the risk of severe hepatotoxicity, which led to the market withdrawal of troglitazone, is not a class effect; clinical and nonclinical data unequivocally demonstrate pioglitazone's superior hepatic safety [4]. These differences, quantified in the sections below, preclude simple substitution and mandate a product-specific selection approach based on the end-user's specific research or clinical objectives.

Quantitative Evidence Differentiating Pioglitazone from Key Analogs


Differential Regulation of Macrophage Foam Cell Formation vs. Rosiglitazone

In an in vitro study using THP-1-derived macrophages, pioglitazone was found to be approximately 10 times less potent than rosiglitazone in enhancing the mRNA expression of the proatherogenic factors CD36 and adipophilin [1]. However, both agents demonstrated similar potency in enhancing the expression of antiatherogenic factors such as liver X receptor alpha and ATP-binding cassette-transporter A1 [1]. This indicates that while pioglitazone is a less potent PPARγ agonist, its dual PPARα/γ activity may yield a balanced, and ultimately non-inferior, effect on overall foam cell formation compared to the more selective and potent rosiglitazone.

Atherosclerosis Macrophage Biology PPARγ Selectivity

Superior Modulation of Serum Lipid Profile Compared to Rosiglitazone

A review of head-to-head randomized clinical trials demonstrates a consistent and favorable impact of pioglitazone compared to rosiglitazone on serum lipids, lipoproteins, and apolipoproteins [1]. While both agents show similar efficacy in reducing HbA1c (no significant difference between groups) [2], pioglitazone uniquely shifts the lipid profile toward a less atherogenic phenotype. This differentiation is a key factor in clinical selection and is reflected in cardiovascular outcomes data [1].

Dyslipidemia Cardiometabolic Risk Lipoproteins

Reduction in Secondary Cardiovascular Events in the PROactive Trial vs. Placebo

In the landmark PROactive study of 5,238 high-risk patients with type 2 diabetes, pioglitazone demonstrated a significant 16% relative risk reduction in a key secondary composite endpoint of all-cause mortality, non-fatal myocardial infarction (MI), and stroke (HR 0.84, 95% CI 0.72-0.98, P=0.027) compared to placebo [1]. An exploratory subgroup analysis of patients with a prior MI (n=2,445) showed even more pronounced benefits, including a 28% risk reduction in fatal and nonfatal MI (P=0.045) and a 37% risk reduction in acute coronary syndrome (P=0.035) [2]. This level of cardiovascular risk reduction has not been consistently demonstrated for other TZDs like rosiglitazone, and it forms a cornerstone of pioglitazone's value proposition.

Cardiovascular Outcomes Myocardial Infarction Risk Reduction

Significantly Lower Clinical Hepatotoxicity Incidence vs. Troglitazone

A comprehensive safety analysis reveals a stark difference in hepatotoxicity between pioglitazone and the withdrawn TZD troglitazone. In clinical trial data, the incidence of alanine aminotransferase (ALT) elevations greater than 3 times the upper limit of normal (ULN) was 1.9% for troglitazone versus 0.33% for pioglitazone [1]. The rate of withdrawal due to liver toxicity was 2.4% for troglitazone compared to only 0.3% for pioglitazone [1]. Furthermore, troglitazone was associated with a threefold greater incidence of significant ALT increases compared to placebo, an association not observed for pioglitazone [2]. These quantitative safety data unequivocally differentiate pioglitazone from its more hepatotoxic predecessor.

Hepatotoxicity Drug Safety ALT Elevation

High-Impact Research and Industrial Applications for Pioglitazone


Cardiovascular Outcomes Research in Type 2 Diabetes

Pioglitazone is the ideal agent for preclinical and clinical studies investigating the intersection of glucose control and cardiovascular risk. The PROactive trial data [1] provides a robust, evidence-based foundation for using pioglitazone as a positive control or intervention in studies aiming to reduce secondary macrovascular events. Its unique, favorable lipid-modifying profile [2] makes it a key reference compound for evaluating new therapies targeting diabetic dyslipidemia.

Hepatotoxicity Risk Assessment and Drug Safety Studies

In toxicology and safety pharmacology, pioglitazone serves as a critical 'negative control' or benchmark for low hepatotoxicity within the TZD class. Its well-documented safety profile, with a significantly lower incidence of liver enzyme elevations and withdrawals due to liver toxicity compared to troglitazone [3], makes it an essential comparator when evaluating the hepatic safety profile of novel PPARγ agonists or other new chemical entities.

Investigating PPARγ-Mediated Macrophage Function and Atherogenesis

Researchers focused on the molecular mechanisms of atherosclerosis should select pioglitazone to study the functional consequences of balanced PPARα/γ agonism. Its differential, less potent effect on promoting proatherogenic gene expression in macrophages, when directly compared to the more selective rosiglitazone [4], allows for a nuanced dissection of PPARγ signaling pathways and their role in foam cell biology and vascular inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pioglitazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.